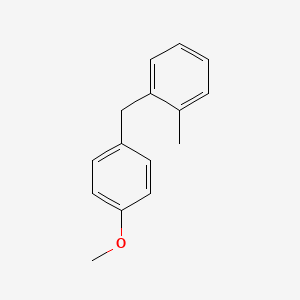

1-(4-Methoxybenzyl)-2-methylbenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-Methoxybenzyl)-2-methylbenzene is an organic compound characterized by a benzene ring substituted with a methoxybenzyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxybenzyl)-2-methylbenzene typically involves the alkylation of 4-methoxybenzyl chloride with toluene in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxybenzyl)-2-methylbenzene undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form a benzyl alcohol derivative.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed:

Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

Reduction: Formation of 4-methoxybenzyl alcohol.

Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

1-(4-Methoxybenzyl)-2-methylbenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)-2-methylbenzene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

- 1-(4-Methoxybenzyl)-4-(trimethylsilyl)but-1-en-3-yn-1-yl]-1H-indole

- 1-(4-Methoxybenzyl)-2-phenyl-1H-indole-4-carbaldehyde

- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness: 1-(4-Methoxybenzyl)-2-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Biological Activity

1-(4-Methoxybenzyl)-2-methylbenzene, also known as p-Anisyl-2-methylbenzene, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the alkylation of 4-methoxybenzyl chloride with 2-methylbenzene in the presence of a base such as potassium carbonate. The reaction conditions can vary, but generally include heating under reflux to ensure complete reaction.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of methoxy-substituted benzyl compounds can inhibit the growth of various bacteria and fungi. The specific mechanisms often involve disruption of cell membrane integrity or inhibition of essential metabolic pathways in microorganisms .

Anticancer Activity

Several investigations have highlighted the anticancer potential of methoxy-substituted aromatic compounds. For example, studies have demonstrated that such compounds can induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators. The compound's ability to interact with DNA and inhibit topoisomerase enzymes may contribute to its anticancer effects .

Anti-inflammatory Effects

In vitro studies have suggested that this compound may possess anti-inflammatory properties. It has been observed to downregulate pro-inflammatory cytokines in activated macrophages, indicating a potential role in managing inflammatory diseases .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced proliferation in cancer cells.

- Membrane Interaction : Its hydrophobic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and function in microbial cells.

- Cytokine Modulation : By affecting signaling pathways related to inflammation, it can alter cytokine production in immune cells.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Anti-inflammatory | Downregulation of cytokines |

Case Study: Anticancer Activity

A study conducted on several methoxy-substituted benzene derivatives revealed that this compound exhibited significant cytotoxicity against human cancer cell lines (HepG2). The IC50 value was determined to be within the low micromolar range, indicating potent anticancer activity. Further analysis showed that the compound acted through mitochondrial pathways leading to apoptosis .

Case Study: Anti-inflammatory Mechanism

In another investigation focusing on inflammatory responses, treatment with this compound resulted in a marked decrease in TNF-alpha and IL-6 levels in LPS-stimulated macrophages. This suggests its potential utility in therapeutic strategies aimed at controlling excessive inflammatory responses .

Properties

Molecular Formula |

C15H16O |

|---|---|

Molecular Weight |

212.29 g/mol |

IUPAC Name |

1-methoxy-4-[(2-methylphenyl)methyl]benzene |

InChI |

InChI=1S/C15H16O/c1-12-5-3-4-6-14(12)11-13-7-9-15(16-2)10-8-13/h3-10H,11H2,1-2H3 |

InChI Key |

XTPLBCHGBVSSEH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1CC2=CC=C(C=C2)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.